molecular formula C12H6S3 B1620656 4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene CAS No. 67466-80-2

4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene

Cat. No.: B1620656
CAS No.: 67466-80-2
M. Wt: 246.4 g/mol
InChI Key: INZUTJPYADZZEL-UHFFFAOYSA-N
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Description

Benzo[1,2-c:3,4-c’:5,6-c’']trithiophene is a planar, electron-rich compound that plays a foundational role in the assembly of covalent organic frameworks (COFs). Its full π-conjugation is essential for facilitating electron transfer, making it a valuable building block in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[1,2-c:3,4-c’:5,6-c’‘]trithiophene can be synthesized through a series of steps involving the use of benzo[1,2-b:3,4-b’:5,6-b’‘]trithiophene-2,5,8-tricarbaldehyde and [1,1’:4’,1’‘]-terphenyl-4,4’'-dicarbonitrile. The reaction conditions typically involve the use of a sp2 carbon-conjugated COF assembly process .

Industrial Production Methods

While specific industrial production methods for benzo[1,2-c:3,4-c’:5,6-c’']trithiophene are not widely documented, the compound’s synthesis in a laboratory setting often involves palladium-catalyzed methylations of corresponding hexabromides .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-c:3,4-c’:5,6-c’']trithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its selective oxidation of organic sulfides when combined with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[1,2-c:3,4-c’:5,6-c’']trithiophene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzo[1,2-c:3,4-c’:5,6-c’‘]trithiophene involves its full π-conjugation, which facilitates electron transfer. This property is crucial for its role in photocatalysis and other electron transfer processes. TEMPO mediates hole transfer between benzo[1,2-c:3,4-c’:5,6-c’']trithiophene and organic sulfides, incorporating oxygen atoms into sulfoxides via an electron transfer pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,2-c:3,4-c’:5,6-c’']trithiophene is unique due to its planar, electron-rich structure and full π-conjugation, which are essential for its role in electron transfer and photocatalysis. Its ability to facilitate selective oxidation of organic sulfides sets it apart from other similar compounds .

Properties

IUPAC Name

4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6S3/c1-7-8(2-13-1)10-4-15-6-12(10)11-5-14-3-9(7)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZUTJPYADZZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CSC=C3C4=CSC=C4C2=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376215
Record name benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67466-80-2
Record name benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
Reactant of Route 2
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
Reactant of Route 3
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
Reactant of Route 4
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
Reactant of Route 5
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
Reactant of Route 6
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene

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